trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride
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Overview
Description
trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride: is a chemical compound with the molecular formula C(_9)H(_22)Cl(_2)N(_2). It is a derivative of cyclohexanamine, featuring a dimethylamino group attached to the cyclohexane ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride typically involves the following steps:
Starting Material: The process begins with cyclohexanone, which undergoes reductive amination with dimethylamine.
Reductive Amination: This reaction is facilitated by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Formation of Intermediate: The intermediate product, trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine, is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to ensure consistent quality and yield.
Purification: The crude product is purified through recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride can undergo oxidation reactions, typically forming N-oxides.
Reduction: The compound can be reduced further to form secondary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides or acyl chlorides.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted cyclohexanamine derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as a neurotransmitter analog.
- Studied for its effects on cellular signaling pathways.
Medicine:
- Explored for its potential therapeutic applications, including as an antidepressant or anxiolytic agent.
- Used in the development of novel pharmaceuticals.
Industry:
- Employed in the manufacture of specialty chemicals.
- Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride exerts its effects involves:
Molecular Targets: It interacts with various receptors and enzymes in the body, potentially modulating neurotransmitter release and uptake.
Pathways Involved: It may influence pathways related to mood regulation, such as the serotonin and dopamine pathways.
Comparison with Similar Compounds
- trans-4-[(Methylamino)methyl]cyclohexan-1-amine dihydrochloride
- trans-4-[(Ethylamino)methyl]cyclohexan-1-amine dihydrochloride
Comparison:
- Uniqueness: The presence of the dimethylamino group in trans-4-[(Dimethylamino)methyl]cyclohexan-1-amine dihydrochloride provides distinct steric and electronic properties, making it more effective in certain applications compared to its methyl or ethyl analogs.
- Reactivity: The dimethylamino group can enhance the compound’s reactivity in nucleophilic substitution reactions, offering a broader range of chemical transformations.
This detailed overview highlights the significant aspects of this compound, from its synthesis to its applications and unique properties
Properties
IUPAC Name |
4-[(dimethylamino)methyl]cyclohexan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-11(2)7-8-3-5-9(10)6-4-8;;/h8-9H,3-7,10H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFHCEZSOGYGJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCC(CC1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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